ethyl 2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
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Description
Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and studying the properties of various imidazole and purine derivatives, which share structural similarities with the compound . For instance, Samsonov and Volodarskii (1980) explored the preparation and properties of 2H-imidazole 1,3-dioxides derived from alicyclic 1,2-dioximes, revealing insights into the reactivity and potential applications of such compounds in synthetic chemistry (V. Samsonov & L. B. Volodarskii, 1980). Similarly, research by Hesek and Rybár (1994) on the synthesis of new thiadiazepino-fused purine ring systems further illustrates the interest in developing novel purine derivatives with potential chemical and pharmacological uses (D. Hesek & A. Rybár, 1994).
Biological Activity
Studies on imidazole and purine derivatives have also explored their biological activities. Al-badrany, Mohammed, and Alasadi (2019) synthesized new 1,3,4-oxadiazole compounds derived from 1H-imidazole and evaluated their antibacterial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Khalid A. Al-badrany, A. Mohammed, & Yuosra K. Alasadi, 2019). This research points to the broader interest in the medicinal chemistry applications of imidazole and purine analogs.
Pharmaceutical Applications
The exploration of purine derivatives extends into their use as pharmaceutical agents. Ozola et al. (2003) investigated the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, revealing their potential as ligands for adenosine receptors, which could have implications for developing novel therapeutic agents (V. Ozola et al., 2003).
Properties
IUPAC Name |
ethyl 2-[2-[(2-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4/c1-4-30-15(27)11-24-12(2)9-25-16-17(22-19(24)25)23(3)20(29)26(18(16)28)10-13-7-5-6-8-14(13)21/h5-9H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIQOGAZISTLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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